3-Bromo-4-cyanobenzene-1-sulfonyl chloride

描述

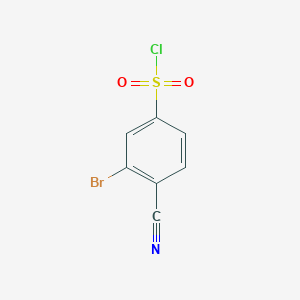

3-Bromo-4-cyanobenzene-1-sulfonyl chloride (CAS: 1201684-65-2) is a halogenated aromatic sulfonyl chloride with a molecular formula of C₇H₃BrClNO₂S and a calculated molecular weight of 280.5 g/mol. This compound features three substituents on the benzene ring:

- A bromo group at position 3 (electron-withdrawing, enhancing electrophilicity).

- A cyano group at position 4 (strongly electron-withdrawing, polarizing the aromatic ring).

- A sulfonyl chloride group at position 1 (reactive site for nucleophilic substitution or coupling reactions).

It is commercially available with ≥95% purity and is priced at €735.00 for 50 mg, reflecting its specialized applications in pharmaceuticals, agrochemicals, and materials science as a versatile intermediate .

属性

IUPAC Name |

3-bromo-4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIQSKZDKOJPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyanobenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of benzene derivatives. One common method includes the bromination of 4-cyanobenzenesulfonyl chloride using bromine or a bromine source under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

化学反应分析

Types of Reactions: 3-Bromo-4-cyanobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing oxidized products under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Oxidizing Agents: Various oxidizing agents depending on the desired product

Major Products Formed:

Sulfonamide Derivatives: Formed by substitution with amines

Sulfonate Ester Derivatives: Formed by substitution with alcohols

Sulfonothioate Derivatives: Formed by substitution with thiols

Amines: Formed by reduction of the cyano group

科学研究应用

Chemistry: 3-Bromo-4-cyanobenzene-1-sulfonyl chloride is widely used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.

Medicine: The compound is utilized in the development of novel therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and coatings.

作用机制

The mechanism of action of 3-Bromo-4-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The cyano group can also participate in reduction reactions, forming amine derivatives .

相似化合物的比较

Table 1: Comparative Properties of Sulfonyl Chloride Derivatives

Key Findings:

Reactivity Trends: The cyano group in the target compound significantly increases the electrophilicity of the sulfonyl chloride group compared to methyl or alkoxy substituents . Halogenated analogs (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride) exhibit lower molecular weights but reduced versatility due to fewer functional handles .

Solubility and Stability: The cyano group enhances polarity, improving solubility in aprotic solvents like DMF or acetonitrile. In contrast, the methoxyethoxy group in the analog from increases solubility in alcohols but may complicate purification . Naphthalene-based derivatives () exhibit lower solubility in aqueous systems due to their hydrophobic aromatic cores .

Synthetic Applications: The target compound’s bromo and cyano groups enable sequential functionalization (e.g., Suzuki-Miyaura coupling followed by cyano-group conversion to amides). This dual functionality is absent in simpler analogs like 3-Bromo-4-methylbenzene-1-sulfonyl chloride . Steric hindrance in 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride limits its use in sterically demanding reactions .

Research Implications and Industrial Relevance

The unique combination of bromo, cyano, and sulfonyl chloride groups in the target compound makes it a superior candidate for synthesizing bioactive molecules. For example:

- In drug discovery, the cyano group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diverse derivatization .

- Industrial scale-up challenges include the high cost (€2,013.00 for 500 mg) and sensitivity to moisture, necessitating anhydrous handling .

Comparatively, analogs like 3-Chloro-4-fluorobenzenesulfonyl chloride are more cost-effective but lack the multifunctionality required for advanced synthetic routes .

生物活性

3-Bromo-4-cyanobenzene-1-sulfonyl chloride is a chemical compound characterized by its unique molecular structure and functional groups, which confer significant biological activity. This article explores its reactivity, potential applications in biological systems, and insights from recent research.

Chemical Structure and Properties

The compound has the molecular formula C₇H₃BrClNO₂S, featuring a sulfonyl chloride functional group, a bromine atom, and a cyano group attached to a benzene ring. Its predicted boiling point is approximately 400.5 ± 40.0 °C, with a density of about 1.94 ± 0.1 g/cm³. The electrophilic nature of the sulfonyl chloride group makes it highly reactive towards nucleophiles, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites within biomolecules, such as proteins and enzymes. This reactivity can lead to enzyme inhibition or activation, thereby influencing various metabolic pathways. The compound can modify specific amino acid residues, which may alter the function of the target proteins.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes involved in metabolic processes. Its electrophilic nature allows it to interact with nucleophilic sites on proteins, potentially leading to modifications that affect enzyme activity.

Case Studies and Research Findings

A study on related compounds (N-(substituted phenyl)-2-chloroacetamides) highlighted that halogenated derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans . Although direct studies on this compound are scarce, the trends observed in similar compounds suggest that it may possess comparable biological activities.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-cyanobenzene-1-sulfonyl chloride | Similar sulfonyl chloride functionality | Different substitution pattern on the benzene ring |

| 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | Contains fluorine instead of cyanide | Fluorine's electronegativity alters reactivity |

| 3-Cyanobenzene-1-sulfonyl chloride | Lacks bromine; only contains cyano group | Less electrophilic compared to brominated variants |

The distinct combination of bromine and cyano groups in this compound enhances its reactivity compared to these similar compounds, making it particularly valuable in synthetic applications where selective reactions are required.

常见问题

Q. What are the standard synthetic routes for 3-bromo-4-cyanobenzene-1-sulfonyl chloride, and how can purity be optimized?

Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes sulfonation of a bromo-cyanobenzene precursor using chlorosulfonic acid, followed by purification via recrystallization or column chromatography to achieve >95% purity . Solvent choice (e.g., dichloromethane) and inert atmospheres are critical to minimize side reactions. Analytical validation via HPLC (as in ) ensures purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.

- FT-IR for identifying sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) functional groups.

- Mass spectrometry (ESI or EI-MS) to confirm molecular weight (C₇H₄BrClNO₂S, ~274.5 g/mol). Cross-referencing with X-ray crystallography data (if available) enhances structural certainty .

Q. How should researchers handle and store this compound safely?

Store in amber glass bottles at 0–6°C to prevent thermal decomposition or moisture absorption, as sulfonyl chlorides are prone to hydrolysis. Use anhydrous solvents (e.g., dry DCM) during reactions. Safety protocols from and recommend PPE (gloves, goggles) and fume hoods due to corrosive and lachrymatory hazards .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group affect the reactivity of the sulfonyl chloride moiety?

The cyano group meta to the sulfonyl chloride enhances electrophilicity via inductive effects, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides). Comparative studies with non-cyano analogs (e.g., 3-bromo-4-methylbenzene sulfonyl chloride in ) show faster reaction kinetics in SNAr mechanisms .

Q. What strategies resolve contradictory spectroscopic data during reaction monitoring?

Discrepancies in reaction yields or intermediates can arise from competing pathways (e.g., hydrolysis of sulfonyl chloride). Use in situ IR or HPLC-MS to track real-time changes. Replicate experiments under controlled conditions (e.g., anhydrous vs. humid) and validate with orthogonal methods like ²D NMR (HSQC, COSY) to distinguish regioisomers .

Q. How does temperature influence the stability of this compound in protic solvents?

Accelerated stability studies (e.g., 25°C vs. 40°C in ethanol/water mixtures) reveal hydrolysis rates. At 40°C, sulfonic acid formation occurs within 24 hours, while lower temperatures (<10°C) extend stability to >72 hours. Kinetic analysis via Arrhenius plots can model degradation pathways .

Q. What are the challenges in synthesizing derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromo group is a potential site for palladium-catalyzed coupling, but the sulfonyl chloride may poison catalysts. Pre-protection of the sulfonyl group (e.g., as a sulfonamide) or using robust catalysts (e.g., Pd-XPhos) improves yields. highlights similar strategies for bromo-chlorobenzoic acid derivatives .

Q. How can computational methods predict regioselectivity in further functionalization?

Density functional theory (DFT) calculations (e.g., using Gaussian) model charge distribution and frontier molecular orbitals. For example, the cyano group directs electrophilic attack to the para position relative to the sulfonyl chloride. Experimental validation via substituent mapping (e.g., NOE NMR) confirms computational predictions .

Methodological Notes

- Contradiction Mitigation : When conflicting data arise (e.g., unexpected byproducts), employ DoE (Design of Experiments) to isolate variables like solvent polarity or catalyst loading .

- Scale-Up Considerations : Pilot-scale synthesis (e.g., >10 g) requires optimizing exotherm control during sulfonation, as noted in for related sulfonyl chlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。